Cas no 168141-99-9 (4-Hydroxyquinoline-2-carbaldehyde)

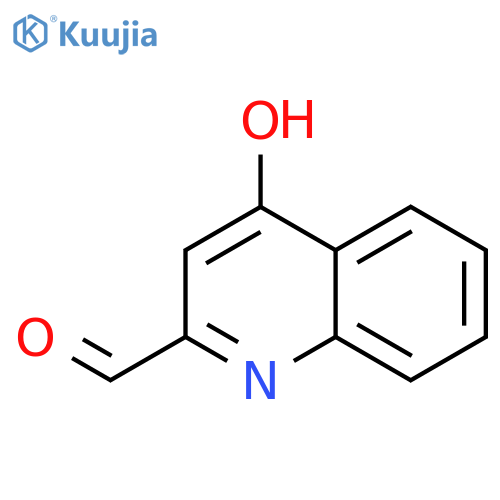

168141-99-9 structure

商品名:4-Hydroxyquinoline-2-carbaldehyde

CAS番号:168141-99-9

MF:C10H7NO2

メガワット:173.168082475662

MDL:MFCD06408352

CID:1086447

PubChem ID:4711779

4-Hydroxyquinoline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxyquinoline-2-carbaldehyde

- 4-hydroxyquinoline-2-carbaldehyde(SALTDATA: FREE)

- 4-oxo-1H-quinoline-2-carbaldehyde

- 2-Quinolinecarboxaldehyde,4-hydroxy

- CHEMBRDG-BB 4014212

- SB68098

- MFCD06408352

- 4-hydroxyquinoline-2-carbaldehyde, AldrichCPR

- FS-6224

- EN300-304076

- SCHEMBL9071311

- 168141-99-9

- DTXSID20405674

- 2-Quinolinecarboxaldehyde, 4-hydroxy-

- CHEBI:231285

- AKOS002669599

- Z1198168675

- DB-184937

- 4-Hydroxy-2-quinolinecarbaldehyde

- CS-0245378

-

- MDL: MFCD06408352

- インチ: InChI=1S/C10H7NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-6H,(H,11,13)

- InChIKey: PCPFJNLCUUEVDQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)C=C(C=O)N2

計算された属性

- せいみつぶんしりょう: 173.04800

- どういたいしつりょう: 173.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- PSA: 50.19000

- LogP: 1.75290

4-Hydroxyquinoline-2-carbaldehyde セキュリティ情報

4-Hydroxyquinoline-2-carbaldehyde 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Hydroxyquinoline-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304076-10.0g |

4-hydroxyquinoline-2-carbaldehyde |

168141-99-9 | 95% | 10g |

$3746.0 | 2023-05-25 | |

| abcr | AB217172-1g |

4-Hydroxy-2-quinolinecarbaldehyde, 95%; . |

168141-99-9 | 95% | 1g |

€587.60 | 2025-03-19 | |

| TRC | H955415-10mg |

4-hydroxyquinoline-2-carbaldehyde |

168141-99-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H955415-100mg |

4-hydroxyquinoline-2-carbaldehyde |

168141-99-9 | 100mg |

$ 115.00 | 2022-06-04 | ||

| abcr | AB217172-1 g |

4-Hydroxy-2-quinolinecarbaldehyde; 95% |

168141-99-9 | 1g |

€565.00 | 2023-01-27 | ||

| abcr | AB217172-250mg |

4-Hydroxy-2-quinolinecarbaldehyde, 95%; . |

168141-99-9 | 95% | 250mg |

€357.80 | 2025-03-19 | |

| Enamine | EN300-304076-1g |

4-hydroxyquinoline-2-carbaldehyde |

168141-99-9 | 95% | 1g |

$871.0 | 2023-09-05 | |

| 1PlusChem | 1P001YC6-5g |

2-Quinolinecarboxaldehyde, 4-hydroxy- |

168141-99-9 | 95% | 5g |

$1527.00 | 2023-12-20 | |

| A2B Chem LLC | AA90358-1g |

4-Hydroxyquinoline-2-carbaldehyde |

168141-99-9 | 95% | 1g |

$340.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1246497-5g |

2-Quinolinecarboxaldehyde, 4-hydroxy- |

168141-99-9 | 95% | 5g |

$1995 | 2025-02-27 |

4-Hydroxyquinoline-2-carbaldehyde 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

168141-99-9 (4-Hydroxyquinoline-2-carbaldehyde) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168141-99-9)4-Hydroxyquinoline-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):1948.0